O6-Benzyl Guanosine

Description

Historical Context and Discovery in DNA Repair Research

The discovery of O6-Benzyl Guanosine (B1672433) is rooted in the broader effort to understand how cells repair DNA damage, particularly the lesions caused by alkylating agents. These agents, which are found in the environment and are also used in chemotherapy, can add alkyl groups to DNA bases, with the O6 position of guanine (B1146940) being a particularly critical site for mutagenesis and cytotoxicity. nih.gov The cellular defense against this type of damage is a unique DNA repair protein, O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov

In the early 1990s, researchers including Anthony E. Pegg, M. Eileen Dolan, and Robert C. Moschel were investigating ways to modulate the activity of AGT. psu.edu Their work led to the identification of O6-Benzyl Guanosine as a powerful inactivator of this enzyme. psu.edupnas.org They demonstrated that this compound acts as a "suicide" inhibitor, where the benzyl (B1604629) group of the molecule is transferred to the active site cysteine of the AGT protein, thereby irreversibly inactivating it. wikipedia.orgmedchemexpress.com This discovery provided a highly specific tool to deplete AGT activity in cells and in vivo, allowing for a more precise study of the protein's function. pnas.org

Significance in Understanding Alkylation Damage and Cellular Responses

The ability of this compound to selectively inactivate AGT has been instrumental in elucidating the cellular consequences of alkylation damage. nih.gov The presence of O6-alkylguanine adducts in DNA can lead to mispairing with thymine (B56734) during DNA replication, resulting in G:C to A:T transition mutations. cuni.cz These adducts are also a major source of the cytotoxic effects of many alkylating chemotherapeutic agents. mdpi.com

By using this compound to deplete AGT, researchers can study the cellular responses to unrepaired O6-alkylguanine lesions. Studies have shown that in the absence of functional AGT, cells exhibit increased sensitivity to the cytotoxic effects of alkylating agents. nih.govaacrjournals.org For instance, pretreatment of human tumor cell lines with this compound dramatically increases the effectiveness of chemotherapeutic agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and temozolomide (B1682018). nih.govscite.ai

Furthermore, research utilizing this compound has revealed its impact on cell cycle progression. In cancer cells treated with BCNU, the inactivation of AGT by this compound leads to a prolonged arrest in the G2/M phase of the cell cycle, ultimately contributing to cell death. nih.gov This highlights the critical role of AGT in allowing cells to recover from the DNA damage induced by alkylating agents.

Overview of its Primary Role as a DNA Repair Enzyme Inactivator

The primary and most significant role of this compound in academic research is its function as a potent and specific inactivator of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). stemcell.comnih.gov AGT is a unique "suicide" enzyme that directly removes alkyl groups from the O6 position of guanine in DNA by transferring the alkyl group to one of its own cysteine residues. nih.gov This action restores the integrity of the DNA in a single step but also leads to the irreversible inactivation of the AGT protein. stemcell.com

This compound mimics the structure of the natural substrate of AGT. medchemexpress.com The enzyme recognizes this compound and transfers the benzyl group to its active site, leading to the permanent inactivation of the enzyme. medchemexpress.comnih.gov This depletion of AGT activity within cells is a key strategy in cancer research to enhance the efficacy of alkylating chemotherapeutic agents. nih.gov Many tumors exhibit high levels of AGT, which confers resistance to these drugs. nih.gov By pre-treating tumor cells with this compound, researchers can deplete the tumor's AGT levels, thereby sensitizing the cells to the cytotoxic effects of the alkylating agent. mdpi.com

This approach has been extensively studied in various cancer models, including glioma, melanoma, and colon cancer, demonstrating the potential of this compound to overcome a significant mechanism of drug resistance. nih.govaacrjournals.orgnih.gov

Compound Properties and Research Applications

Below are tables detailing the chemical properties of this compound and summarizing key research findings from various cell line studies.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-(Benzyloxy)-7H-purin-2-amine | wikipedia.org |

| Other Names | O6-BG, 6-O-Benzylguanine | wikipedia.org |

| CAS Number | 19916-73-5 | stemcell.com |

| Chemical Formula | C₁₂H₁₁N₅O | stemcell.com |

| Molar Mass | 241.254 g·mol⁻¹ | wikipedia.org |

Table 2: Selected Research Findings on this compound in Cell Lines

| Cell Line | Alkylating Agent | Key Finding | Reference |

| HT29 (Colon) | 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), Clomesone | Pretreatment with this compound significantly increased the cytotoxicity of the alkylating agents. | pnas.org |

| SF767 (Glioma) | 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, BCNU, Clomesone | This compound and its analogues sensitized the cells to the cytotoxic effects of the alkylating agents. | nih.gov |

| M19-MEL (Melanoma) | Not specified | The degree of enhancement by this compound was dependent on the level of alkyltransferase protein present. | nih.gov |

| Raji (Burkitt's Lymphoma) | Clomesone | Pretreatment with this compound decreased the number of surviving cells. | nih.gov |

| HCT116 and HCT15 (Colon) | BCNU | Treatment with this compound and BCNU resulted in a prolonged G2/M arrest. | nih.gov |

| Pediatric Glioma and Medulloblastoma | Temozolomide | O6-Benzylguanine increased the cytotoxicity of temozolomide. | researchgate.net |

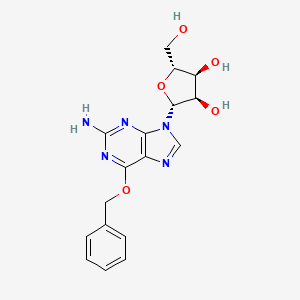

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c18-17-20-14-11(15(21-17)26-7-9-4-2-1-3-5-9)19-8-22(14)16-13(25)12(24)10(6-23)27-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYXQHQQWVZSOQ-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4552-61-8 | |

| Record name | 6-O-(Phenylmethyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4552-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis of O6-Benzyl Guanosine (B1672433)

The synthesis of O6-Benzyl Guanosine (O6-BG), a synthetic derivative of guanine (B1146940), is a critical process for its application as a biochemical tool and an antineoplastic agent that inhibits the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). wikipedia.orgmedchemexpress.com

Standard synthesis of O6-BG involves the reaction of 2-amino-6-chloropurine (B14584) (ACP) with benzyl (B1604629) alcohol sodium alkoxide through a displacement reaction. researchgate.nettandfonline.com In a typical procedure, sodium hydride is reacted with benzyl alcohol in a solvent like 1,4-dioxane. tandfonline.com Following this, ACP is added, and the mixture is refluxed, yielding O6-BG after work-up. tandfonline.com However, research has focused on developing more convenient and efficient methods. One significant improvement is the application of phase transfer catalysis, which simplifies the procedure and can be more environmentally friendly. researchgate.net

Phase transfer catalysis (PTC) is a powerful methodology that facilitates the reaction between reactants located in different phases (e.g., a solid and a liquid). crdeepjournal.org This technique has been successfully applied to the synthesis of O6-BG and its derivatives, offering a convenient one-pot, two-step procedure. researchgate.net

A developed PTC method involves reacting 2-amino-6-chloropurine (ACP) directly with benzyl alcohol in the presence of a base, such as potassium hydroxide (B78521) (KOH), and a phase-transfer catalyst like kryptofix [2.2.2]. tandfonline.com This approach has been used to synthesize O6-BG with a yield of 62%. researchgate.net The PTC method has also been extended to create a variety of O6-BG derivatives, including hydroxymethyl-, halo-, methoxy-, and methyl-substituted analogues. tandfonline.com The use of quaternary amines as intermediates in a PTC system has also been reported to be effective. researchgate.net This catalytic approach is often more convenient than traditional methods and avoids the need for preparing sodium alkoxide separately. researchgate.nettandfonline.com

| Reactant/Reagent | Function | Example |

| Starting Material | Purine source | 2-amino-6-chloropurine (ACP) tandfonline.com |

| Reagent | Provides benzyl group | Benzyl alcohol tandfonline.com |

| Base | Deprotonates alcohol | Potassium Hydroxide (KOH) tandfonline.com |

| Catalyst | Facilitates inter-phase reaction | Kryptofix [2.2.2] tandfonline.com |

Development and Evaluation of this compound Analogues

To improve properties such as solubility, targeting, and utility in diagnostic imaging, numerous analogues of O6-BG have been synthesized and evaluated. These modifications primarily involve substitutions on the benzyl ring or alterations to the guanosine base itself.

O6-[4-(Aminomethyl)benzyl]guanine : This analogue is a phenoxy and pentafluorophenyl derivative of guanine. biosynth.com It is identified chemically as 6-[[4-(Aminomethyl)phenyl]methoxy]-1H-purin-2-amine. biosynth.comscbt.com

O6-[4-(2-[18F]fluoroethoxymethyl)benzyl]guanine (O6-[18F]FEMBG) : This fluorine-18-labeled analogue was developed as a potential probe for positron emission tomography (PET) to image AGT levels in tumors. nih.govresearchgate.net Its synthesis is a multi-step process starting from 1,4-benzenedimethanol (B118111) and 2-amino-6-chloropurine to create a suitable precursor for radiolabeling. nih.govresearchgate.net The final step involves reacting the precursor with [18F]fluoroethyl bromide, followed by deprotection and purification. nih.gov Biological assays indicated that the unlabeled analogue, O6-FEMBG, possesses a strong inhibitory effect on AGT, comparable to that of O6-BG itself, warranting further evaluation as a PET imaging agent. nih.govresearchgate.net

O6-Benzyl-2'-deoxyguanosine : This nucleoside analogue offers the advantage of greater solubility in aqueous media compared to O6-benzylguanine. nih.gov Studies in rats have shown that after administration, it is partially metabolized to O6-benzylguanine, the active AGT inactivator. nih.gov A robust post-DNA synthesis method has also been developed to incorporate O6-alkylguanines, including the O6-benzyl derivative, into oligodeoxyribonucleotides (ODNs), which are valuable substrates for studying DNA repair mechanisms. nih.gov

O6-Benzyl-N-Acetylguanosine (BNAG) : The low water solubility of O6-benzylguanine presents challenges for clinical formulations. nih.gov To address this, water-soluble derivatives, including O6-benzyl-N-acetylguanosine (BNAG), were synthesized. nih.gov The cell sensitivity to the chemotherapeutic agent cystemustine (B1221732) was increased by pretreatment with benzylated derivatives like BNAG. nih.gov However, comparative studies showed that the parent compound, O6-benzylguanine, was effective at lower concentrations than its corresponding guanosine or deoxyguanosine analogues. nih.gov

Prodrugs are inactive compounds that are converted into their active forms in vivo, a strategy used to improve drug delivery and targeting. frontiersin.org

Glucuronide Prodrugs : Glucuronic acid-linked prodrugs of both O6-benzylguanine and O6-benzyl-2'-deoxyguanosine have been synthesized. nih.govacs.org These prodrugs were found to be stable at physiological pH and were significantly less active—over 200-fold—as AGT inactivators compared to their parent compounds. nih.govacs.org However, they were efficiently cleaved by the enzyme β-glucuronidase to release the active O6-benzylguanine and O6-benzyl-2'-deoxyguanosine. nih.govacs.org This approach is designed for targeted therapy in tumors that have high levels of β-glucuronidase. nih.govacs.org

Hypoxia-Activated Prodrugs : A series of 4-nitrobenzyloxycarbonyl derivatives of O6-benzylguanine were designed as prodrugs that are activated under the hypoxic (low oxygen) conditions often found in solid tumors. nih.gov In this strategy, the critical 2-amino group of the guanine base is masked by the nitrobenzyloxycarbonyl group, rendering the prodrug a very poor inhibitor of AGT. nih.gov Under hypoxic conditions, cellular reductase enzymes reduce the nitro group, leading to the fragmentation of the masking group and the release of the active O6-benzylguanine. nih.gov

Conjugation Chemistry for Research Tool Development

The chemical reactivity of the O6-benzylguanine (O6-BG) scaffold has been extensively leveraged to develop a versatile suite of research tools. The primary strategy involves the covalent and irreversible transfer of the benzyl group to a specific protein tag, a modified version of the human O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov This process, known as self-labeling, allows for the precise attachment of a wide array of functional molecules to a protein of interest that has been genetically fused with the tag. nih.govneb.com

The most prominent of these systems is the SNAP-tag®, a 20 kDa mutant of AGT engineered to react specifically and rapidly with O6-BG derivatives. neb.com In this reaction, the SNAP-tag's active site cysteine attacks the benzyl group of the O6-BG substrate, forming a stable thioether bond and releasing guanine as a leaving group. nih.govacs.org This technology offers a powerful method for site-specific protein labeling in living cells and in vitro, providing a level of flexibility not achievable with fluorescent proteins alone. nih.gov

A key advantage of this system is that the benzyl moiety of O6-BG can be chemically modified with various probes without significantly impacting the rate of reaction with the SNAP-tag. nih.govneb.com This has led to the development of a broad spectrum of O6-BG conjugates for diverse applications.

O6-Benzylguanine Conjugates for Protein Labeling

Researchers have successfully conjugated O6-BG with a variety of functional molecules to probe biological processes. These include fluorescent dyes for imaging, and moieties that enable "click chemistry" for further functionalization.

Table 1: Examples of O6-Benzylguanine Conjugates and Their Applications

| Conjugate Class | Example Probe | Application | Reference(s) |

| Fluorescent Dyes | BG-Alexa Fluor 488/647 | Live cell imaging, flow cytometry, dual-labeling studies | neb.comnih.gov |

| BG-TMR-Star | Live cell imaging | neb.com | |

| PYBG-TMR, PYBG-BODIPY | Live cell imaging, kinetic studies | researchgate.net | |

| Click Chemistry Handles | Terminal Alkyne Substituted O6-BG (PYBG) | Versatile precursor for conjugation with azide-containing molecules via "click" reactions | researchgate.net |

| Azide-functionalized O6-BG (BGSN3) | Enables Huisgen cycloaddition with DBCO-based fluorophores | nih.gov | |

| Radiolabeling | O6-[18F]FEMBG | Potential probe for Positron Emission Tomography (PET) imaging of AGT | nih.gov |

| [Benzene-3H]O6-benzylguanine | Quantitative assay for AGT activity | nih.gov | |

| Other Probes | O6-(5-Pyridylmethyl)guanine | Substrate for SNAP-tag; can be conjugated to create organelle-specific zinc(II) ion-sensitive fluorescent indicators | acs.orgnih.gov |

The development of fluorogenic probes represents a significant advancement. In these probes, a quencher molecule is attached to the guanine portion of the O6-BG derivative. The probe remains non-fluorescent until it reacts with the SNAP-tag. Upon covalent attachment of the benzyl group, the guanine-quencher moiety is released, resulting in a highly fluorescent labeled protein, which reduces background noise from unreacted probes. acs.org

Furthermore, the creation of "clickable" O6-BG substrates, such as those bearing terminal alkynes or azides, has expanded the utility of the SNAP-tag system. researchgate.netnih.gov These substrates allow for a two-step labeling procedure. First, the protein of interest is labeled with the clickable O6-BG derivative. Then, a second molecule containing the complementary reactive group (an azide (B81097) for an alkyne, or a cyclooctyne (B158145) for an azide) can be attached via highly efficient and specific click chemistry reactions. researchgate.netnih.gov This modular approach allows for the introduction of a wide range of functionalities that might not be compatible with direct conjugation to O6-BG.

Orthogonal Labeling Systems

To facilitate simultaneous labeling of multiple proteins within the same cell, an orthogonal system called the CLIP-tag® was developed. neb.com The CLIP-tag was engineered from the SNAP-tag to react specifically with O2-benzylcytosine (BC) derivatives, while not reacting with O6-BG substrates. neb.comnih.gov This orthogonality allows researchers to label a SNAP-tag fusion protein with one probe (e.g., a green fluorophore conjugated to O6-BG) and a CLIP-tag fusion protein with a different probe (e.g., a red fluorophore conjugated to O2-benzylcytosine) within the same cellular environment. neb.com This dual-labeling capability is invaluable for studying protein-protein interactions and co-localization.

Table 2: Comparison of SNAP-tag and CLIP-tag Systems

| Feature | SNAP-tag® | CLIP-tag® |

| Parent Enzyme | Human O6-alkylguanine-DNA alkyltransferase (AGT) | Engineered from SNAP-tag |

| Substrate | O6-benzylguanine (BG) derivatives | O2-benzylcytosine (BC) derivatives |

| Reaction | Forms covalent thioether bond with active site cysteine | Forms covalent bond with active site cysteine |

| Key Advantage | Versatile labeling with a wide variety of BG-conjugated probes | Orthogonal to SNAP-tag, allowing for simultaneous dual-labeling |

| Reference(s) | nih.govneb.com | neb.comnih.gov |

The continuous development of novel O6-BG derivatives and engineered tag systems, including thermostable variants, underscores the adaptability of this conjugation chemistry platform for creating sophisticated research tools. nih.govnih.gov

Molecular Mechanisms of O6 Benzyl Guanosine Action

Inactivation of O6-Alkylguanine-DNA Alkyltransferase (AGT/MGMT)

The primary molecular action of O6-benzylguanosine is the direct and irreversible inactivation of the AGT protein. ontosight.aistemcell.com This process is characterized by a unique "suicide" mechanism where the protein is consumed in the reaction it catalyzes. aacrjournals.orgwikipedia.org

O6-benzylguanosine functions as a pseudosubstrate for AGT, meaning it mimics the natural substrate of the enzyme, an O6-alkylated guanine (B1146940) base within DNA. aacrjournals.orgportlandpress.com The AGT protein recognizes and binds to O6-BG. nih.gov During the catalytic process, instead of repairing a DNA lesion, the AGT protein itself becomes the target of the reaction. aacrjournals.org This interaction leads to the irreversible inactivation of the enzyme, a process termed suicide inhibition because each AGT molecule is "sacrificed" after a single reaction. aacrjournals.orgwikipedia.org This mechanism ensures that once an AGT molecule is inhibited by O6-BG, it cannot participate in any further DNA repair activities. ontosight.ai

The irreversible inactivation of AGT by O6-benzylguanosine is achieved through a specific covalent modification at the enzyme's active site. nih.govnih.gov The AGT protein contains a critical cysteine residue (Cys145 in human AGT) that is essential for its catalytic activity. nih.govbenchchem.com In the suicide reaction, the benzyl (B1604629) group from O6-benzylguanosine is covalently transferred to the thiol group of this active site cysteine. nih.govnih.govaacrjournals.org This transfer forms a stable S-benzylcysteine adduct within the protein. nih.gov The formation of this covalent bond permanently blocks the active site, rendering the enzyme non-functional. researchgate.net The reaction is stoichiometric, with one molecule of O6-BG inactivating one molecule of AGT. nih.gov

Table 1: Key Features of AGT Inactivation by O6-Benzylguanosine

| Feature | Description | References |

|---|---|---|

| Mechanism | Irreversible suicide inhibition | aacrjournals.orgwikipedia.org |

| Role of O6-BG | Pseudosubstrate | aacrjournals.orgportlandpress.com |

| Key Residue | Active site cysteine (Cys145) | nih.govbenchchem.com |

| Chemical Reaction | Covalent transfer of the benzyl group | nih.govnih.govaacrjournals.org |

| Outcome | Formation of S-benzylcysteine adduct and irreversible enzyme inactivation | nih.govresearchgate.net |

The inactivation of AGT by O6-benzylguanosine is a rapid process. nih.gov Studies using cellular extracts have shown that significant depletion of AGT activity occurs within minutes of exposure to micromolar concentrations of O6-BG. nih.gov For instance, incubation with 2.5 µM O6-benzylguanosine can lead to a greater than 90% loss of AGT activity in just 10 minutes. nih.gov In cultured human colon tumor cells, complete loss of activity was observed within 15 minutes of adding 10 µM O6-benzylguanosine to the medium. nih.gov The potency of O6-BG is significantly higher than that of the natural substrate mimic, O6-methylguanine. nih.gov

In clinical studies, administration of O6-benzylguanosine to patients led to a rapid and profound depletion of AGT activity in peripheral blood mononuclear cells (PBMCs) and tumor tissues. aacrjournals.org In PBMCs, AGT activity was depleted by over 95-100% at the end of a 1-hour infusion. aacrjournals.org In tumor biopsies, AGT activity was depleted by approximately 90% within 2 hours post-administration, and greater than 95% inactivation was observed at 18 hours with sufficient doses. aacrjournals.org The rate and extent of AGT depletion can vary between different tissues. nih.gov

Pseudo-Substrate and Substrate Mimicry Properties

The effectiveness of O6-benzylguanosine as an AGT inhibitor stems from its ability to act as a pseudo-substrate, closely mimicking the structure of the enzyme's natural substrate, O6-alkylguanine adducts in DNA. aacrjournals.orgcaymanchem.com The benzyl group attached to the O6 position of the guanine base serves as a surrogate for the alkyl groups that AGT is designed to remove. benchchem.com This structural similarity allows O6-BG to fit into the active site of the AGT protein. benchchem.com

The enzyme then initiates its catalytic mechanism, attempting to transfer the "alkyl" (in this case, benzyl) group to its active site cysteine residue. aacrjournals.org The electronic properties of the benzyl group facilitate this transfer, making the reaction with O6-BG more rapid than with O6-methylguanine. aacrjournals.orgnih.gov By acting as a substrate mimic, O6-benzylguanosine effectively hijacks the DNA repair function of AGT, leading to the enzyme's own inactivation rather than the repair of a DNA lesion. portlandpress.comaacrjournals.org

Metabolic Pathways and Identification of Active Metabolites (e.g., O6-Benzyl-8-oxoguanine)

Following administration in humans, O6-benzylguanosine is rapidly metabolized. nih.gov A major metabolic pathway involves the oxidation of O6-BG to form O6-benzyl-8-oxoguanine. nih.govoup.com This conversion is mediated by enzymes such as aldehyde oxidase and cytochrome P450 isoforms CYP1A2 and CYP3A4. oup.com

This primary metabolite, O6-benzyl-8-oxoguanine, is not an inactive byproduct. nih.gov It has been shown to be an equally potent inactivator of AGT as the parent compound, O6-benzylguanosine. researchgate.net Pharmacokinetic studies in humans have revealed that O6-benzyl-8-oxoguanine has a longer half-life in plasma compared to O6-benzylguanosine. nih.gov The maximum concentration and the area under the concentration-time curve for O6-benzyl-8-oxoguanine were found to be significantly greater than those of the parent drug. nih.gov This suggests that the prolonged depletion of AGT activity observed in vivo is likely due to the sustained inhibitory effect of this active metabolite. nih.gov Further metabolism can lead to the formation of 8-oxoguanine. researchgate.net

Table 2: Pharmacokinetic Parameters of O6-Benzylguanosine and its Metabolite

| Compound | Key Pharmacokinetic Features | References |

|---|---|---|

| O6-Benzylguanosine | Rapidly disappears from plasma and is converted to its major metabolite. | nih.gov |

| O6-Benzyl-8-oxoguanine | Major and active metabolite. Longer half-life and higher plasma concentrations compared to the parent compound. Contributes significantly to prolonged AGT depletion. | nih.govresearchgate.netnih.gov |

Interplay with Dna Repair and Cellular Homeostasis

Modulation of O⁶-Alkylguanine Lesion Repair Processes

O⁶-benzylguanine acts as a potent inactivator of O⁶-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein that removes alkyl groups from the O⁶ position of guanine (B1146940). stemcell.comapexbt.comontosight.ai AGT plays a critical role in protecting cells from the toxic and mutagenic effects of alkylating agents, which are commonly used in chemotherapy. ontosight.aioup.com The mechanism of inactivation involves O⁶-benzylguanine serving as a pseudosubstrate for AGT. caymanchem.com The benzyl (B1604629) group of O⁶-benzylguanine is transferred to the active site cysteine residue of the AGT protein, leading to its irreversible alkylation and subsequent inactivation. ontosight.aiontosight.aimedchemexpress.com This "suicide" mechanism means that each AGT molecule can only repair one lesion, and once inactivated by O⁶-benzylguanine, the cell must synthesize new protein to restore its DNA repair capacity. oup.comwikipedia.orgnih.gov

The inactivation of AGT by O⁶-benzylguanine effectively depletes the cell's ability to repair O⁶-alkylguanine adducts. acs.orgresearchgate.net These adducts, if left unrepaired, can lead to mispairing during DNA replication, resulting in mutations and cell death. nih.gov By preventing the removal of these lesions, O⁶-benzylguanine sensitizes tumor cells to the cytotoxic effects of alkylating agents like temozolomide (B1682018) and carmustine (B1668450) (BCNU). ontosight.ainih.govaacrjournals.org This sensitization is particularly significant in tumors that exhibit high levels of AGT, which is a major mechanism of resistance to these drugs. nih.govpsu.edu Research has shown that pretreatment with O⁶-benzylguanine can significantly enhance the antitumor activity of alkylating agents in both laboratory and preclinical models. stemcell.comapexbt.com

Influence on Mismatch Repair System Activity

The cellular response to DNA damage induced by alkylating agents is not solely dependent on AGT. The mismatch repair (MMR) system also plays a crucial role, and its activity is influenced by the presence of O⁶-benzylguanine. The MMR system is responsible for correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication and recombination. psu.edu

When AGT is depleted by O⁶-benzylguanine, O⁶-alkylguanine lesions persist. During DNA replication, these damaged bases can mispair with thymine (B56734). oup.com The resulting O⁶-methylguanine:thymine mispairs are recognized by the MMR system, specifically by the MSH2-MSH6 complex. oup.compsu.edu This recognition triggers a cascade of events that can ultimately lead to cell cycle arrest and apoptosis (programmed cell death), contributing to the cytotoxic effect of the alkylating agent. oup.com

Therefore, the efficacy of combination therapy with O⁶-benzylguanine and an alkylating agent is often dependent on a proficient MMR system. nih.govsemanticscholar.org In MMR-deficient cells, even with AGT inactivation by O⁶-benzylguanine, the cytotoxic response to methylating agents can be significantly reduced because the cells are tolerant to the presence of O⁶-methylguanine:thymine mispairs. nih.govsemanticscholar.org Studies have shown that in MMR-proficient melanoma cells, sensitivity to temozolomide is directly correlated with AGT levels, and inhibition of AGT with O⁶-benzylguanine increases sensitivity. psu.edusemanticscholar.org However, MMR-deficient cells remain highly resistant to the drug regardless of their AGT status. psu.edusemanticscholar.org This highlights the intricate interplay between AGT-mediated direct repair and the MMR pathway in determining cellular fate following alkylation damage.

Consequences for DNA Integrity and Adduct Persistence

The primary consequence of O⁶-benzylguanine administration in the context of alkylating agent chemotherapy is the increased persistence of DNA adducts, which has profound effects on DNA integrity. O⁶-alkylguanine adducts, particularly O⁶-chloroethylguanine formed by agents like BCNU, are precursors to lethal DNA interstrand cross-links. aacrjournals.orgaacrjournals.org These cross-links physically prevent the separation of DNA strands, thereby blocking replication and transcription, ultimately leading to cell death. aacrjournals.org By inactivating AGT, O⁶-benzylguanine prevents the repair of the initial O⁶-chloroethyl adduct, thus promoting the formation of these highly cytotoxic interstrand cross-links. aacrjournals.orgresearchgate.net

Similarly, for methylating agents like temozolomide, the persistence of O⁶-methylguanine adducts due to O⁶-benzylguanine-mediated AGT inhibition leads to the formation of O⁶-methylguanine:thymine mispairs during DNA replication. oup.com The futile attempts by the MMR system to repair these mispairs can lead to DNA double-strand breaks at collapsed replication forks, further compromising DNA integrity. aacrjournals.org

The persistence of these DNA adducts is a double-edged sword. While it enhances the therapeutic efficacy of alkylating agents against cancer cells, it also increases the potential for mutagenicity and toxicity in normal tissues. researchgate.netnih.gov The prolonged presence of unrepaired DNA lesions increases the likelihood of mutations if the cell manages to survive and replicate its DNA. oup.comnih.gov This underscores the importance of carefully managing the therapeutic window when using O⁶-benzylguanine in combination with alkylating agents. Studies have demonstrated that pretreatment with O⁶-benzylguanine leads to a significant increase in the levels of O⁶-methylguanine adducts in cells treated with temozolomide. researchgate.net This increased adduct persistence directly correlates with the enhanced cytotoxic and antitumor effects observed. researchgate.netoup.com

Cellular and Subcellular Effects of O6 Benzyl Guanosine

Impact on Cell Cycle Progression

O6-Benzylguanine has been shown to influence cell cycle progression, primarily by inducing cell cycle arrest at specific checkpoints. This effect is often observed when O6-BG is used in combination with DNA alkylating agents.

In human colorectal cancer cell lines HCT116 and HCT15, which have high levels of MGMT, treatment with the alkylating agent BCNU alone resulted in a temporary G2/M arrest. However, when combined with O6-BG, a prolonged G2/M arrest was observed in 70-80% of the cells. nih.gov This sustained arrest is associated with increased levels of an inactive form of the cyclin B1/p-Cdc2 (Tyr15) complex. nih.gov

In another study involving Chinese hamster ovary cells, O6-BG, both alone and in combination with nitrogen mustards, caused cells to arrest in the G1 phase of the cell cycle. nih.gov Specifically, 16 hours after treatment with phosphoramide (B1221513) mustard (PM) alone, 11% of cells were in the G1 phase, whereas treatment with a combination of O6-BG and PM resulted in 57% of cells arrested in the G1 phase. nih.gov

These findings suggest that by inactivating MGMT, O6-BG can potentiate the cell cycle arrest induced by DNA damaging agents, preventing cells from progressing through the cell cycle and undergoing division.

Induction of Programmed Cell Death (Apoptosis) Pathways

O6-Benzylguanine can induce apoptosis, or programmed cell death, in tumor cells, particularly when used to sensitize them to alkylating agents. medchemexpress.com The inactivation of MGMT by O6-BG prevents the repair of DNA damage caused by these agents, leading to the activation of apoptotic pathways.

In studies with pancreatic cancer cell lines, O6-BG treatment, both alone and in combination with gemcitabine (B846), led to the induction of apoptosis. aacrjournals.org This was evidenced by an increase in TUNEL-positive cells in tumors of mice treated with O6-BG. aacrjournals.org The apoptotic process was further confirmed by the observed increase in the levels of cytochrome C and caspase 9, and a decrease in PARP1 protein levels. medchemexpress.com

Similarly, in Chinese hamster ovary cells, the combination of O6-BG with nitrogen mustards like phosphoramide mustard, melphalan, or chlorambucil (B1668637) led to a significant increase in the number of cells undergoing apoptosis 72-94 hours after treatment. nih.gov This suggests that O6-BG can drive cells with DNA damage towards apoptosis. nih.gov

Furthermore, research on leukemia cell lines demonstrated that cells with low levels of MGMT were highly susceptible to apoptosis induced by triazene (B1217601) compounds. nih.gov The use of O6-BG to inhibit MGMT in resistant leukemia cell lines rendered them sensitive to the cytotoxic and apoptotic effects of these compounds. nih.gov

Modulation of Gene Expression and Protein Levels in Cellular Models

O6-Benzylguanine significantly modulates the expression of various genes and proteins involved in critical cellular processes such as DNA repair, cell cycle regulation, and tumor suppression.

Regulation of DNA Repair Proteins (e.g., MGMT)

As a primary inhibitor, O6-benzylguanine directly and irreversibly inactivates the MGMT protein by transferring its benzyl (B1604629) group to the active site cysteine residue of the enzyme. medchemexpress.com This inactivation prevents the repair of O6-alkylguanine adducts in DNA. patsnap.com Studies have consistently shown that treatment with O6-BG leads to a significant decrease in both MGMT protein and mRNA expression levels in various cancer cell lines, including pancreatic and breast cancer. aacrjournals.orgnih.govresearchgate.net For instance, in human pancreatic cancer cells, O6-BG was shown to decrease MGMT transcriptional activity. medchemexpress.comaacrjournals.org

Effects on Cell Cycle Regulatory Proteins (e.g., Cyclins, p21)

O6-Benzylguanine has been observed to alter the expression of key cell cycle regulatory proteins. In pancreatic cancer cell lines, treatment with O6-BG, both alone and in combination with gemcitabine, resulted in a significant decrease in the protein and mRNA expression of cyclin B1, cyclin B2, and cyclin A. aacrjournals.orgnih.govresearchgate.net Conversely, the protein and mRNA levels of the cyclin-dependent kinase inhibitor p21cip1 were significantly increased. aacrjournals.orgnih.govresearchgate.net In breast cancer cells, O6-BG treatment also led to the inhibition of cyclins B and D. researchgate.net

Interaction with Tumor Suppressor Pathways (e.g., p53-mediated p21 transcriptional activity)

The effects of O6-benzylguanine on cell cycle proteins are closely linked to its interaction with tumor suppressor pathways, particularly the p53 pathway. Research has shown that O6-BG can enhance p53-mediated transcriptional activity of p21. aacrjournals.orgnih.govresearchgate.net This is achieved by promoting the recruitment of p53 to the p21 promoter. aacrjournals.org The subsequent increase in p21 expression and the suppression of cyclin transcription have been shown to be dependent on p53. aacrjournals.orgnih.gov This indicates that O6-BG's ability to induce cell cycle arrest is, at least in part, mediated through the activation of the p53 pathway.

Effects on Tumor Cell Proliferation in Preclinical In Vitro and In Vivo Models

O6-Benzylguanine has demonstrated significant anti-proliferative effects in various preclinical models.

In Vitro Studies: In human pancreatic cancer cell lines L3.6pl and PANC1, O6-BG, both as a single agent and in combination with gemcitabine, inhibited cell proliferation. aacrjournals.org The anti-proliferative effect was associated with a decrease in the expression of the proliferation marker Ki-67. aacrjournals.orgnih.gov In Chinese hamster ovary cells, O6-BG enhanced the cytotoxicity of several nitrogen mustards by 7- to 18-fold. nih.gov

In Vivo Studies: In an orthotopic murine model of human pancreatic cancer, treatment with O6-BG alone reduced pancreatic tumor volume by 47%. aacrjournals.orgnih.gov When combined with gemcitabine, the tumor volume was reduced by 65%, compared to a 27% reduction with gemcitabine alone. aacrjournals.orgnih.gov Immunohistochemical analysis of these tumors revealed a significant decrease in tumor cell proliferation, as indicated by reduced Ki-67 staining, and a concurrent increase in tumor cell apoptosis. aacrjournals.orgnih.gov Similarly, in nude mice bearing human tumor xenografts (HT29 and SF767), the combination of O6-benzylguanine and BCNU significantly delayed tumor growth compared to BCNU alone. nih.gov

Role in Enhancing Alkylating Agent Efficacy in Preclinical Oncological Models

Sensitization to Chloroethylnitrosoureas (e.g., BCNU, CCNU)

O6-benzylguanine has been shown to be a powerful sensitizer (B1316253) of cancer cells to chloroethylnitrosoureas, such as carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU). nih.govnih.gov The primary mechanism of resistance to these agents is the DNA repair protein AGT, which removes the cytotoxic chloroethyl adducts from the O6 position of guanine (B1146940) in DNA. nih.gov By inactivating AGT, O6-BG prevents this repair process, leading to increased DNA cross-linking and subsequent cell death.

In preclinical studies, the combination of O6-BG and BCNU has demonstrated significant antitumor activity in various cancer models. For instance, in a human colon cancer xenograft model that was completely resistant to BCNU alone, the addition of O6-BG led to a significant reduction in tumor growth rate. Pretreatment with O6-BG has been shown to increase the sensitivity of human colon tumor xenografts to BCNU, with a greater effect observed in tumors with intermediate to high AGT activity.

Studies in rat and human ovarian tumor cell lines have also shown that O6-BG can sensitize these cells to BCNU. In rat ovarian tumor lines, sensitization factors of up to 6.0 were observed with O6-BG pretreatment. Similarly, human ovarian cancer cell lines showed a 3.0 to 4.1-fold increase in sensitivity to BCNU after AGT depletion by O6-BG.

Furthermore, in a rat model with intracranial F98 glioma xenografts, which have significant AGT activity, the combination of O6-BG with locally delivered BCNU resulted in a significant improvement in median survival compared to either treatment alone. nih.gov

Interactive Table: Effect of O6-Benzylguanine on BCNU Efficacy in Preclinical Models

| Cancer Model | Key Findings |

| Human Colon Cancer Xenograft (VACO 6) | O6-BG (0.5 µg/mL) inactivated >98% of AGT and reduced the IC50 of BCNU by 3- to 4-fold. |

| Human Colon Tumor Xenografts (HC-1, VRC-5, CX-1) | Pretreatment with O6-BG significantly inhibited tumor growth with BCNU compared to BCNU alone, with inhibition rates of 84% vs. 54% in HC-1, 92% vs. 39% in VRC-5, and 72% vs. 14% in CX-1. |

| Rat Ovarian Tumor Cell Lines (O-342, O 342/DDP) | O6-BG sensitized both cell lines to BCNU, with sensitization factors of 6.0 and 2.1, respectively. |

| Human Ovarian Cancer Cell Lines (SK-OV-3, OAW 42) | Depletion of AGT by O6-BG resulted in sensitization factors of 3.0 and 4.1, respectively. |

| Rat Intracranial Glioma (F98) | Median survival significantly improved in animals receiving O6-BG plus BCNU polymer (34 days) compared to O6-BG alone (22 days) or BCNU polymer alone (25 days). nih.gov |

Potentiation of Temozolomide (B1682018) Activity

Temozolomide (TMZ) is an oral alkylating agent that exerts its cytotoxic effect primarily through the formation of O6-methylguanine adducts in DNA. nih.gov Resistance to TMZ is often mediated by high levels of AGT activity in tumor cells. nih.gov O6-BG has been extensively investigated for its ability to potentiate the antitumor effects of TMZ by inactivating AGT. nih.govnih.gov

In preclinical models of glioma, a cancer type for which TMZ is a standard treatment, the combination of O6-BG and TMZ has shown significant promise. In a human glioma xenograft model (U87MG) with low AGT activity, O6-BG was found to significantly enhance the anti-tumor activity of TMZ, resulting in a greater tumor growth delay. nih.gov This suggests that even in tumors with low AGT levels, further inhibition by O6-BG can be beneficial.

Studies in melanoma, another cancer where TMZ has been used, have also demonstrated the potentiating effects of O6-BG. In human melanoma xenograft models, the combination of O6-BG and TMZ has been evaluated, showing that O6-BG can enhance the sensitivity of melanoma cells to TMZ.

Furthermore, research in high-risk neuroblastoma has shown that high MGMT expression is associated with resistance to TMZ and irinotecan (B1672180). The addition of O6-BG enhanced the in vitro cytotoxicity of the combination, increased markers of apoptosis, and delayed tumor growth in patient-derived xenografts. nih.gov

Interactive Table: Potentiation of Temozolomide by O6-Benzylguanine in Preclinical Studies

| Cancer Model | Key Findings |

| Human Glioma Xenograft (U87MG) | O6-BG significantly enhanced the anti-tumor activity of TMZ, with a greater tumor growth delay compared to TMZ alone. nih.gov |

| Malignant Glioma Xenograft (D-456 MG) | The addition of O6-BG to the combination of temozolomide and CPT-11 dramatically increased the growth delay in this AGT-positive model. nih.gov |

| High-Risk Neuroblastoma Patient-Derived Xenografts | TMZ+Irinotecan+O6BG delayed tumor growth and increased survival in 2 out of 7 xenograft models compared to TMZ+Irinotecan alone. nih.gov |

Enhancement of Platinum-Based Agent Efficacy (e.g., Cisplatin)

Interestingly, O6-benzylguanine has been found to enhance the cytotoxicity of platinum-based agents like cisplatin (B142131) and carboplatin, a phenomenon that appears to be independent of its AGT-inactivating activity. nih.gov This suggests a broader mechanism of action for O6-BG beyond its well-established role in sensitizing tumors to alkylating agents that target the O6 position of guanine.

In a series of head and neck tumor cell lines, pretreatment with O6-BG resulted in a 2-fold decrease in the ED50 of cisplatin and a corresponding increase in apoptosis. nih.gov This enhancement was observed regardless of the AGT activity in the cells. nih.gov Similar potentiation was seen with carboplatin. nih.gov

Further investigations into the mechanism revealed that while the combination of O6-BG and cisplatin leads to increased levels of platinum on DNA, this alone is not sufficient to explain the enhanced cytotoxicity. nih.govaacrjournals.org Instead, evidence points towards the induction of endoplasmic reticulum (ER) stress as a key contributor to the synergistic effect. aacrjournals.org

Interactive Table: O6-Benzylguanine Enhancement of Platinum Agent Efficacy

| Cancer Model | Platinum Agent | Key Findings |

| Head and Neck Tumor Cell Lines (SQ20b, JSQ3, SCC25, SCC35, SCC61) | Cisplatin | Pretreatment with O6-BG resulted in a 2-fold decrease in the ED50 of cisplatin and increased apoptosis, independent of AGT activity. nih.gov |

| Head and Neck Tumor Cell Lines (SQ20b, JSQ3) | Cisplatin | Levels of platinum on DNA increased 1.4-fold in SQ20b cells and 4.5-fold in JSQ3 cells with O6-BG plus cisplatin treatment. nih.gov |

| Ovarian and Pancreatic Cancer Cell Lines | Cisplatin | O6-BG enhances cisplatin-induced cytotoxicity. aacrjournals.org |

| Non-small Cell Lung Cancer Cell Lines | Cisplatin | O6-BG does not enhance cisplatin-induced cytotoxicity. aacrjournals.org |

Mechanisms of Action Independent of AGT Inactivation in Combination Approaches

While the primary mechanism of O6-benzylguanine's sensitizing effect on many alkylating agents is the inactivation of AGT, a growing body of evidence suggests that it can also enhance chemotherapy through AGT-independent pathways. nih.govnih.govaacrjournals.org

One of the most studied AGT-independent mechanisms is the induction of endoplasmic reticulum (ER) stress . aacrjournals.org In combination with cisplatin, O6-BG has been shown to upregulate transcripts involved in the ER stress pathway of apoptosis in head and neck, ovarian, and pancreatic cancer cell lines. aacrjournals.org This effect was not observed with a structurally similar but inactive analog of O6-BG, nor in cell lines where cisplatin cytotoxicity was not enhanced. aacrjournals.org This indicates that the induction of ER stress is a crucial component of O6-BG's ability to potentiate cisplatin's effects in certain cancers. aacrjournals.org

Another significant AGT-independent mechanism involves the potentiation of topoisomerase inhibitors . nih.gov Preclinical studies have shown that the combination of temozolomide and the topoisomerase I inhibitor irinotecan (CPT-11) has enhanced antitumor activity. nih.gov This is thought to be due to the trapping of topoisomerase I by O6-methylguanine residues in DNA. nih.gov The addition of O6-BG to this combination dramatically increases the growth delay of AGT-positive malignant glioma xenografts. nih.gov In this context, O6-BG prevents the removal of the O6-methylguanine adducts by AGT, thereby maximizing the trapping of topoisomerase I and leading to a more potent antitumor effect. nih.gov

These findings highlight the versatility of O6-benzylguanine as a chemosensitizer, with its mechanisms of action extending beyond its direct interaction with AGT.

Selective Potentiation in Specific Cancer Cell Lines and Xenografts

The potentiation of chemotherapy by O6-benzylguanine is not universal and can be highly selective for certain cancer types and even specific cell lines within a cancer type. This selectivity is often, but not always, linked to the expression levels of AGT in the tumor cells.

Glioma: In preclinical models of glioma, a cancer often characterized by high AGT levels, O6-BG has consistently shown the ability to enhance the efficacy of nitrosoureas and temozolomide. nih.govnih.gov Even in glioma xenografts with low AGT activity, O6-BG can still provide a significant therapeutic advantage when combined with these agents. nih.gov

Colon Cancer: Human colon cancer xenografts with high AGT activity are particularly sensitive to the combination of O6-BG and BCNU. Studies have demonstrated a clear correlation between the level of AGT activity and the degree of sensitization by O6-BG.

Melanoma: In melanoma models, the combination of O6-BG with temozolomide has been investigated to overcome resistance. While some studies show promise, the enhancement of cytotoxicity can be variable.

Ovarian Cancer: Ovarian cancer cell lines have been shown to be sensitized to BCNU by O6-BG. aacrjournals.org Interestingly, O6-BG also enhances the efficacy of cisplatin in some ovarian cancer cell lines through AGT-independent mechanisms. aacrjournals.org

Pancreatic Cancer: Similar to ovarian cancer, some pancreatic cancer cell lines exhibit enhanced cytotoxicity when treated with a combination of O6-BG and cisplatin. aacrjournals.org

Non-Small Cell Lung Cancer: In contrast to the above examples, preclinical studies have shown that O6-BG does not enhance the cytotoxicity of cisplatin in non-small cell lung cancer cell lines, highlighting the selective nature of this potentiation. aacrjournals.org

Neuroblastoma: In high-risk neuroblastoma models, O6-BG has been shown to enhance the anticancer effect of the combination of temozolomide and irinotecan, particularly in models with high MGMT expression. nih.gov

This selectivity underscores the importance of understanding the molecular characteristics of individual tumors to predict their response to O6-benzylguanine-based combination therapies.

Molecular Basis of Resistance to O6 Benzyl Guanosine and Alkylating Agents

Role of AGT Overexpression in Acquired Resistance

O6-alkylguanine-DNA alkyltransferase (AGT) is a crucial DNA repair protein that protects cells from the cytotoxic effects of alkylating agents. mdpi.comnih.gov These agents, which include chemotherapeutics like carmustine (B1668450) (BCNU) and temozolomide (B1682018), introduce alkyl groups onto the O6 position of guanine (B1146940) in DNA. mdpi.comaacrjournals.org This damage can lead to interstrand cross-links and cell death. aacrjournals.org AGT functions as a suicide enzyme, transferring the alkyl adduct from the DNA to one of its own cysteine residues, a process that irreversibly inactivates the protein. aacrjournals.org The number of DNA adducts a cell can repair is therefore limited by the number of available AGT molecules. aacrjournals.org

Tumor cells with high levels of AGT expression are often resistant to alkylating agent chemotherapy. mdpi.comnih.govnih.gov To counteract this, O6-Benzyl Guanosine (B1672433) (O6-BG) was developed. O6-BG acts as a pseudosubstrate, binding to the active site of AGT and inactivating it, thereby depleting the tumor's ability to repair DNA damage. aacrjournals.orgpnas.orgportlandpress.com This sensitizes the tumor cells to the effects of the alkylating agent. aacrjournals.orgportlandpress.com

However, acquired resistance to this combination therapy can develop. One primary mechanism of resistance is the overexpression of the AGT enzyme. ontosight.ai When AGT is overexpressed, the quantity of the enzyme can be sufficient to overwhelm the inhibitory effects of clinically achievable doses of O6-BG. ontosight.ai Even though O6-BG inactivates many AGT molecules, the surplus of functional AGT protein remains available to repair the DNA lesions caused by the alkylating agent, thus rendering the treatment ineffective. ontosight.ai In some preclinical models, resistance to the combination of O6-BG and BCNU has been observed without mutations in the AGT gene itself, suggesting that mechanisms like increased AGT expression or other complex pathways can contribute to nonresponsiveness. nih.govaacrjournals.org

Identification and Characterization of O6-Benzyl Guanosine-Resistant AGT Mutants

A significant mechanism of acquired resistance to O6-BG-based chemotherapy is the emergence of mutations in the gene encoding AGT, O(6)-methylguanine-DNA methyltransferase (MGMT). aacrjournals.orgontosight.ai These mutations result in an AGT protein that is no longer effectively inactivated by O6-BG but retains its ability to repair DNA damage from alkylating agents. aacrjournals.orgnih.gov The selection pressure exerted by treatment with O6-BG plus an alkylating agent can lead to the clonal expansion of tumor cells harboring these resistant mutants. aacrjournals.org

The identification of such mutants has often been achieved through laboratory techniques involving directed molecular evolution and screening of large libraries of randomized AGT variants. pnas.orgnih.gov For instance, researchers have created libraries of AGT clones with mutations in the region believed to form the O6-BG binding pocket and then selected for variants that could protect cells from both an alkylating agent and O6-BG. pnas.orgportlandpress.com This has led to the discovery of numerous amino acid substitutions at various positions that confer resistance. pnas.orgportlandpress.com

Studies on brain tumor and colon cancer cell lines made resistant to O6-BG and BCNU in the laboratory have confirmed that this is a clinically relevant mechanism of resistance. aacrjournals.orgnih.gov Sequencing the AGT gene in these resistant cell lines revealed specific point mutations that were not present in the parental, sensitive cells. aacrjournals.org These findings suggest that the development of AGT mutations could be a potential cause of treatment failure in clinical settings. aacrjournals.orgaacrjournals.org

Specific point mutations in the AGT protein can dramatically reduce its sensitivity to this compound. These mutations often occur in or near the enzyme's active site, sterically hindering the binding of the bulky benzyl (B1604629) group of O6-BG while still allowing access for smaller alkyl groups attached to DNA. nih.govembopress.org

Several key amino acid substitutions have been identified that confer high levels of resistance. Mutations at positions such as Proline-140 (P140) and Glycine-156 (G156) are particularly effective. nih.govembopress.orgaacrjournals.org For example, converting Proline-140 to lysine (B10760008) (P140K) results in an AGT mutant that is highly resistant to O6-BG inactivation. embopress.orgcapes.gov.brnih.gov Similarly, changing Glycine-156 to alanine (B10760859) (G156A) or cysteine (G156C) also confers significant resistance. aacrjournals.orgnih.govaacrjournals.org The G156A mutation renders the AGT protein about 240-fold more resistant to O6-BG compared to the wild-type protein. aacrjournals.orgaacrjournals.org Structural analyses suggest that mutations at P140 can disrupt the stacking interaction between the benzyl group of the inhibitor and the proline ring, while changes at G156 may cause backbone distortions that alter the binding pocket. embopress.orgembopress.org

Other identified resistance-conferring mutations include changes at Lysine-165 (e.g., K165T, K165N, K165E), Cysteine-150, Serine-159, and Tyrosine-114 (Y114F). aacrjournals.orgportlandpress.comnih.gov Extensive screening has revealed that alterations in at least 28 different amino acid residues can produce some level of resistance to O6-BG. aacrjournals.org While some of these mutations, like G156A, may slightly reduce the protein's stability or its rate of DNA repair compared to the wild-type enzyme, they still provide effective protection against alkylating agents in the presence of O6-BG. capes.gov.brnih.gov

Table 1: this compound-Resistant AGT Mutants and Amino Acid Substitutions

| Mutation | Amino Acid Change | Effect on O6-BG Sensitivity | Reference |

|---|---|---|---|

| {{ row.mutation }} | {{ row.change }} | {{ row.effect }} | {{ row.reference }} |

Strategies for Overcoming Resistance in Preclinical Settings

The emergence of this compound-resistant AGT mutants presents a significant challenge to chemotherapy. In preclinical research, a primary strategy to counteract this involves gene therapy, which aims to selectively protect normal, healthy tissues from the toxic effects of the chemotherapy combination, thereby allowing for higher, more effective doses to be used against the tumor. nih.govpnas.org

A key application for the this compound-resistant AGT mutants is in gene therapy to protect hematopoietic stem cells from myelosuppression, which is the dose-limiting toxicity of many alkylating agent regimens. pnas.orgnih.gov The strategy involves transducing a patient's hematopoietic stem cells with a retroviral vector carrying the gene for a highly resistant AGT mutant, such as P140K or G156A. aacrjournals.orgscite.aipharmgkb.org

Once these gene-modified stem cells are returned to the patient, they express the resistant AGT protein. nih.gov This allows the patient to be treated with this compound, which will deplete the wild-type AGT in tumor cells, sensitizing them to the co-administered alkylating agent (e.g., BCNU or temozolomide). aacrjournals.orgpharmgkb.org Simultaneously, the hematopoietic cells, expressing the resistant AGT mutant, are protected from the toxic effects of the combination therapy because their AGT remains active. pnas.orgnih.govresearchgate.net

This approach effectively increases the therapeutic index of the treatment. nih.gov Preclinical studies in mice have demonstrated that transplantation with bone marrow cells transduced with a resistant AGT mutant gene protects the animals from the hematopoietic toxicity of O6-BG and BCNU. aacrjournals.orgaacrjournals.org This protection enables the use of more intensive chemotherapy doses against tumors. aacrjournals.org Furthermore, this method provides a powerful in vivo selection pressure, favoring the proliferation of the transduced, protected hematopoietic cells in treated individuals. nih.gov Several resistant mutants, including P140K and G156A, have been evaluated for this purpose, with the goal of identifying the optimal mutant for clinical applications. nih.govnih.govoncohemakey.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| {{ row.compound }} |

Structural Biology and Molecular Interactions of O6 Benzyl Guanosine and Its Derivatives

Detailed Protein-Ligand Interaction Studies with AGT

O6-benzylguanine (O6-BG) is a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). medchemexpress.comwikipedia.org It acts as a pseudosubstrate, where the benzyl (B1604629) group is transferred to the reactive cysteine residue (Cys145 in human AGT) in the protein's active site. medchemexpress.comembopress.org This covalent modification is irreversible and renders the AGT protein inactive, preventing the repair of mutagenic O6-alkylguanine lesions in DNA. medchemexpress.comnih.gov

High-resolution crystal structures of human AGT that has been benzylated by O6-BG have provided a definitive view of the alkyl-binding pocket and the key interactions involved. embopress.org After the transfer of the benzyl group to Cys145, the benzyl moiety is accommodated within a specific pocket.

Key interactions of the covalently bound benzyl group within the AGT active site include:

Stacking Interactions: The benzyl group stacks between the proline residue Pro140 and the beta-carbon (Cβ) of serine 159. embopress.org

Hydrophobic Interactions: An edge-on hydrophobic interaction occurs between the benzyl ring and the side chain of tyrosine 158. embopress.org

These structural studies, along with mutational analyses, have been instrumental in understanding the mechanism of DNA damage recognition and inhibitor specificity. embopress.org The inactivation of AGT by O6-BG is a stoichiometric, "suicide" reaction, meaning one molecule of O6-BG inactivates one molecule of AGT. aacrjournals.org This irreversible inactivation is a cornerstone of its use in sensitizing tumor cells to alkylating chemotherapy agents. nih.govmdpi.com

| Interacting Residue | Type of Interaction with Benzyl Group | Reference |

| Cys145 | Covalent Bond Formation | medchemexpress.comembopress.org |

| Pro140 | Stacking Interaction | embopress.org |

| Ser159 | Stacking Interaction | embopress.org |

| Tyr158 | Edge-on Hydrophobic Interaction | embopress.org |

O6-Benzyl-2'-deoxyguanosine Interactions within DNA Duplexes

The presence of the bulky O6-benzyl-2'-deoxyguanosine (O6-Bn-dG) adduct within a DNA double helix introduces significant structural perturbations and creates a unique recognition site for other molecules.

Stacking Interactions and Intercalation Mechanisms

When O6-Bn-dG is incorporated into a DNA duplex, its benzyl group significantly alters the local DNA structure. In a modified Dickerson-Drew dodecamer, the benzyl ring of O6-Bn-dG was found to intercalate, or insert itself, between adjacent base pairs. medchemexpress.comwikipedia.org This intercalation is a key feature of its interaction within the DNA helix.

The simultaneous insertion of the benzyl group and a recognizing synthetic nucleoside (dPer) causes a substantial distortion of the B-DNA helix. Specifically, the helical rise between the neighboring base pairs C3:G22 and A5:T20 increased from the standard ~6.8 Å to 9.5 Å. wikipedia.org This change is accompanied by a significant unwinding of the duplex. wikipedia.org

Recognition by Synthetic Nucleosides (e.g., perimidinone-derived synthetic nucleoside, dPer)

A synthetic nucleoside, dPer, which contains the base 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-1H-perimidin-2(3H)-one], has been shown to recognize the O6-Bn-dG adduct in DNA. medchemexpress.comwikipedia.org The recognition mechanism is primarily driven by stacking interactions rather than hydrogen bonding.

Crystallographic studies of a DNA duplex containing an O6-Bn-dG:dPer pair revealed that the dPer base intercalates into the duplex. medchemexpress.comwikipedia.org This action creates a binding pocket that accommodates the benzyl group of the O6-Bn-dG adduct. medchemexpress.comwikipedia.org The benzyl ring is effectively "trapped" between the dPer nucleotide on one side and a thymine (B56734) base (T20) from a neighboring base pair on the other. medchemexpress.comwikipedia.org This interstrand stacking interaction stabilizes the complex and provides a clear mechanism for how dPer can distinguish O6-Bn-dG from the natural deoxyguanosine. medchemexpress.comwikipedia.org

Interestingly, the conformation of the nucleosides is crucial for this recognition. While the O6-Bn-dG adduct remains in the typical anti conformation, the recognizing dPer nucleoside adopts a syn conformation about its glycosyl bond to facilitate the intercalation and formation of the binding pocket. wikipedia.org

| Feature | Description | Reference |

| O6-Bn-dG Conformation | Remains in the anti conformation. | wikipedia.org |

| dPer Conformation | Adopts the syn conformation. | wikipedia.org |

| Recognition Mechanism | Interstrand stacking interaction and intercalation. | medchemexpress.comwikipedia.org |

| Key Interactions | Benzyl ring of O6-Bn-dG stacks with the dPer base and the adjacent thymine (T20). | medchemexpress.comwikipedia.org |

| Helical Distortion | Increased helical rise (to 9.5 Å) and unwinding of the duplex. | wikipedia.org |

Molecular Modeling and Simulation Studies of DNA Adducts and Interacting Molecules

Molecular dynamics (MD) simulations have provided further atomic-level insights into the structural and energetic consequences of the O6-benzyl-guanine adduct in DNA. These computational studies complement experimental data by exploring the dynamic nature of these interactions.

MD simulations have been used to investigate:

Conformational Flexibility: The O6-benzyl-guanine lesion can adopt either an anti or a syn orientation within a DNA double helix when opposite a cytosine.

Replication Bypass: Simulations of the O6-benzyl-guanine adduct within the active site of a bypass DNA polymerase (Dpo4) have been performed to understand the structural basis for its mutagenic potential. These studies provide insights into how the polymerase accommodates the bulky adduct during DNA replication, leading to either correct incorporation of cytosine or misincorporation of other bases.

Interaction with Synthetic Binders: Modeling studies have been used to understand the binding modes of inhibitors and synthetic nucleosides, like the aminomethyl-substituted O6-benzylguanines with AGT, providing a molecular explanation for their observed activities. nih.gov

Structural Analysis of O6-Benzyl Guanosine (B1672433) Derivatives and Their Enzyme Interactions

The structural framework of O6-benzylguanine has been a scaffold for developing new derivatives with altered or enhanced properties, particularly as inhibitors for AGT.

One study synthesized a series of aminomethyl-substituted O6-benzylguanines to improve solubility and inhibitory activity against AGT. nih.gov The position of the aminomethyl group on the benzyl ring was found to be critical for the molecule's interaction with the enzyme. nih.gov

meta-substitution: An aminomethyl group at the meta-position of the benzyl ring significantly enhanced the inactivation of AGT. Molecular modeling suggested that this enhancement is due to the formation of an additional hydrogen bond between the amino group of the derivative and the protein. nih.gov

para-substitution: Substitution at the para-position had little effect on the inhibitory activity compared to the parent O6-benzylguanine. nih.gov

ortho-substitution: Placing the aminomethyl group at the ortho-position nearly abolished the compound's activity. The models indicated that this is due to a steric clash that interferes with the proper binding of the inhibitor in the AGT active site. nih.gov

Furthermore, the principles of O6-benzylguanine interaction with AGT have been harnessed in biotechnology. Through directed evolution, the human AGT protein was engineered into a self-labeling protein tag known as the SNAP-tag. researchgate.netepfl.ch This engineered protein exhibits increased reactivity towards O6-benzylguanine derivatives, which can be conjugated to a variety of probes like fluorophores. researchgate.netepfl.chresearchgate.net Structural and biophysical analyses of the SNAP-tag revealed that its increased reactivity and stability (compared to the wild-type AGT after benzylation) are linked to changes in the intrinsic stability of a key alpha-helix, providing deeper insight into the structure-function relationship of AGT. researchgate.netepfl.ch

| Derivative | Position of Aminomethyl Group | Effect on AGT Inactivation | Molecular Explanation | Reference |

| meta-aminomethyl-O6-BG | meta | Greatly Enhanced | Forms an additional hydrogen bond with AGT. | nih.gov |

| para-aminomethyl-O6-BG | para | Little to no effect | - | nih.gov |

| ortho-aminomethyl-O6-BG | ortho | Activity eliminated | Steric clash with the protein active site. | nih.gov |

O6 Benzyl Guanosine As a Biochemical and Research Tool

Probes for DNA Repair Enzyme Activity and Localization

O6-Benzylguanosine (O6-BG) is a synthetic derivative of guanine (B1146940) that acts as a substrate and inhibitor of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). wikipedia.orgmedchemexpress.commedchemexpress.com AGT is a crucial "suicide" enzyme that repairs DNA by transferring alkyl groups from the O6 position of guanine to one of its own cysteine residues. nih.govmdpi.com This action restores the DNA but irreversibly inactivates the enzyme. medchemexpress.com The lipophilic nature of O6-BG allows it to readily penetrate cell membranes. nih.gov

The specific and irreversible reaction between O6-BG and AGT forms the basis for its use as a probe to study the enzyme's activity and localization. By acting as a pseudosubstrate, O6-BG effectively depletes the active AGT in cells, allowing researchers to study the consequences of reduced DNA repair capacity. wikipedia.orgnih.gov For instance, depleting AGT with O6-BG has been shown to increase the sensitivity of leukemia cells to apoptosis induced by methylating agents like temozolomide (B1682018). nih.gov This highlights the role of O6-guanine methyl adducts as the primary DNA lesions responsible for triggering apoptosis in these cells. nih.gov

The localization of AGT within the cell has also been investigated using O6-BG-based tools. Studies have indicated that AGT can be found at sites of active transcription, suggesting a role in transcription-coupled repair of mutagenic O6-methylguanine lesions. nih.gov

Applications in Fluorescent Labeling and Imaging of Tagged Proteins (e.g., MGMT-tagged proteins, SNAP-tag)

The specific and covalent reaction between O6-benzylguanine and AGT has been ingeniously exploited for protein labeling through a technology known as the SNAP-tag. neb.comwikipedia.orgresearchgate.net The SNAP-tag is an engineered version of human AGT (hAGT) that has been mutated to react more efficiently with O6-benzylguanine derivatives and no longer interact with DNA. nih.govwikipedia.orgresearchgate.net This 19.4 kDa protein tag can be genetically fused to any protein of interest. wikipedia.org

When a fluorescent dye is conjugated to O6-benzylguanine, the resulting molecule can be used to specifically and covalently label the SNAP-tag fusion protein. neb.comwikipedia.org This reaction is rapid and highly specific, forming a stable thioether bond. researchgate.net A key advantage of this system is its versatility; a wide variety of synthetic probes, including different fluorophores, can be attached to the O6-benzylguanine substrate without significantly affecting the labeling reaction. neb.comresearchgate.net This allows for the labeling of proteins with a broad palette of colors and functionalities. thegoodscentscompany.com

Key Features of SNAP-tag Technology:

| Feature | Description |

| Specificity | The SNAP-tag reacts specifically with O6-benzylguanine derivatives, avoiding non-specific labeling of other cellular proteins. neb.com |

| Versatility | A wide range of functional molecules (fluorophores, biotin, etc.) can be attached to O6-benzylguanine. neb.comresearchgate.net |

| Covalent Labeling | The irreversible covalent bond ensures stable labeling for long-term imaging studies. neb.com |

| Live Cell Imaging | Many O6-benzylguanine substrates are cell-permeable, allowing for the labeling of intracellular proteins in living cells. neb.com |

| Orthogonal Labeling | A related tag, the CLIP-tag, reacts specifically with O2-benzylcytosine derivatives, enabling simultaneous dual-labeling of two different proteins in the same cell. neb.comwikipedia.orgneb-online.de |

This technology has been widely used for various applications, including:

Determining subcellular localization: Labeled SNAP-tag fusion proteins can be visualized using fluorescence microscopy to determine their location within the cell. neb.comrsc.org

Pulse-chase experiments: The irreversible nature of the labeling allows for tracking protein turnover and trafficking over time. wikipedia.org

Fluorescence Resonance Energy Transfer (FRET): FRET-based studies can be performed to investigate protein-protein interactions. wikipedia.org

Two-photon imaging: Naphthalimide-based O6-benzylguanine derivatives have been developed for protein-specific two-photon fluorescent imaging. nih.gov

Utilization in Bioconjugation Chemistry for Targeted Delivery and Imaging

The unique reactivity of O6-benzylguanine has made it a valuable tool in bioconjugation chemistry, particularly for the targeted delivery of therapeutic agents and imaging probes. By functionalizing O6-benzylguanine with other molecules, researchers can create constructs that specifically bind to AGT or SNAP-tag fusion proteins.

One significant application is in cancer therapy. For example, O6-benzylguanine has been incorporated into nanoparticle-based drug delivery systems to target brain tumors. oaepublish.comgoogle.comnih.gov These nanoparticles can be engineered to carry both O6-benzylguanine and other therapeutic agents, such as temozolomide. nih.gov The O6-benzylguanine component serves to inhibit MGMT, a key resistance mechanism to alkylating agents like temozolomide in glioblastoma. google.comfrontiersin.org By delivering O6-benzylguanine directly to the tumor site, these nanocarriers can enhance the efficacy of chemotherapy while potentially reducing systemic toxicity. google.com

Researchers have developed pH-sensitive nanoparticles where O6-benzylguanosine is part of a polymer shell. nih.govacs.org These particles are designed to release their payload in the acidic tumor microenvironment, providing controlled drug release. acs.orgresearchgate.net In some designs, iron oxide nanoparticles are used as the core, allowing for their use as MRI contrast agents for targeted imaging. oaepublish.comnih.gov

Beyond cancer therapy, O6-benzylguanine-based bioconjugation is central to the SNAP-tag system for targeted imaging. mdpi.com Photosensitizers, such as chlorin (B1196114) e6, have been conjugated to O6-benzylguanine to create probes for photodynamic therapy (PDT). mdpi.com When bound to a SNAP-tagged protein expressed on cancer cells, these conjugates can be activated by light to produce reactive oxygen species that kill the targeted cells. mdpi.com This approach combines the specificity of antibody-based targeting (if the SNAP-tag is fused to an antibody fragment) with the spatial control of light-activated therapy. mdpi.com

The "click chemistry" compatibility of some O6-benzylguanine derivatives, such as those containing an azido (B1232118) group, further expands their utility in bioconjugation. benchchem.com These derivatives can be easily and efficiently linked to a wide array of molecules, including peptides and fluorophores, for various targeted applications. rsc.orgbenchchem.com

Tools for Studying DNA Adduct Recognition and Polymerase Activity

O6-Benzylguanine serves as a model for a bulky DNA adduct, which is a segment of DNA bound to a cancer-causing chemical. oup.comresearchgate.netresearchgate.net The presence of such adducts can block DNA replication and transcription, and if not repaired, can lead to mutations. O6-benzylguanine, when incorporated into DNA, can stall DNA polymerases. oup.com

The interaction between DNA polymerases and DNA containing O6-benzylguanine provides insights into the mechanisms of translesion synthesis (TLS), a process where specialized polymerases bypass DNA damage. frontiersin.org Studies have analyzed the kinetics of nucleotide misincorporation by DNA polymerases at O6-benzylguanine sites, revealing how the structure of the adduct influences polymerase fidelity. frontiersin.org

Furthermore, synthetic nucleotides have been developed to specifically pair with O6-alkylguanine adducts, including O6-benzylguanine. oup.comnih.gov This has led to the development of enzymatic approaches for detecting these adducts at single-base resolution. oup.comnih.gov For example, an engineered DNA polymerase was shown to preferentially incorporate an artificial benzimidazole-derived nucleotide opposite an O6-benzylguanine adduct. oup.comnih.gov This specific incorporation can be used to "mark" the site of the adduct, paving the way for potential technologies to sequence DNA adducts. oup.comnih.gov

The ability to create synthetic DNA duplexes containing O6-benzylguanine has also been instrumental in developing probes that can distinguish between damaged and undamaged DNA. researchgate.netresearchgate.netnih.gov For instance, a synthetic nucleoside, perimidinone (Per), was shown to form a more stable pair with O6-benzylguanine than with natural guanine. researchgate.netresearchgate.net This property was leveraged in a hybridization-based assay using gold nanoparticles to colorimetrically detect O6-benzylguanine in a DNA sequence. nih.gov

Future Directions and Emerging Concepts in O6 Benzyl Guanosine Research

Exploration of Novel Analogues with Enhanced Specificity or Modified Biological Activities

A significant area of ongoing research is the synthesis and evaluation of new O6-benzyl guanosine (B1672433) analogues. The primary goals are to develop compounds with improved properties such as enhanced specificity for AGT, greater solubility, or novel biological activities.

Researchers have synthesized various analogues by modifying the benzyl (B1604629) group of O6-BG. For instance, the addition of an aminomethyl group at the meta-position of the benzyl ring has been shown to significantly increase the inactivation of AGT. acs.orgnih.gov Molecular modeling suggests this enhancement is due to the formation of an additional hydrogen bond between the amino group and the protein. acs.org Conversely, substitution at the ortho-position can lead to steric hindrance, reducing the analogue's activity. acs.orgembopress.org

The exploration of para-substituted derivatives has also been a focus, with compounds like p-chlorobenzyl and p-methylbenzyl analogues demonstrating rapid and irreversible inactivation of AGT. pnas.org These findings underscore the potential for fine-tuning the inhibitor's potency and specificity through targeted chemical modifications. The development of analogues with different side chains at the C6 position, such as a cyclohexane (B81311) group in the case of NU2058, has also been investigated to modulate potency. aacrjournals.org